1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid
Description
This compound features a cyclopentane backbone substituted with a carboxylic acid group and a side chain containing a pyrazole ring (2-methylpropyl-substituted) and an amino group.
Properties
Molecular Formula |
C15H25N3O2 |
|---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H25N3O2/c1-11(2)10-18-13(5-8-17-18)12(9-16)15(14(19)20)6-3-4-7-15/h5,8,11-12H,3-4,6-7,9-10,16H2,1-2H3,(H,19,20) |
InChI Key |
HJKXWKJDNHFGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through a series of reactions. The pyrazole ring can be synthesized separately and then attached to the cyclopentane ring. The amino group is introduced in the final steps of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to improve the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s cyclopentane backbone distinguishes it from cyclohexanol-based analogs (e.g., venlafaxine), which may influence conformational flexibility and binding affinity .
Substituents : The 2-methylpropyl group on the pyrazole ring introduces steric bulk compared to smaller substituents (e.g., methyl or methoxy groups in analogs). This could affect solubility and metabolic stability .
Pharmacological and Physicochemical Considerations
- Venlafaxine Analogs: The cyclohexanol-based venlafaxine and its derivatives exhibit serotonin-norepinephrine reuptake inhibition (SNRI) activity, suggesting that the amino-ethyl side chain is critical for binding monoamine transporters . The target compound’s pyrazole moiety may alter selectivity or potency compared to aryl-substituted analogs.
Biological Activity
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid (referred to as Compound A) is a complex organic molecule characterized by its distinct structural features, including a cyclopentane ring, an amino group, and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 279.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Structural Characteristics
The unique structure of Compound A contributes to its biological activity:
- Cyclopentane Ring : Provides a hydrophobic environment that may enhance interaction with biological membranes.
- Amino Group : Likely involved in hydrogen bonding with biological targets.
- Pyrazole Moiety : Implicated in various biological interactions, including enzyme inhibition and receptor modulation.
Research suggests that Compound A interacts with specific molecular targets through:
- Hydrogen Bonding : Facilitates binding to enzymes and receptors.
- Hydrophobic Interactions : Enhances membrane permeability and target engagement.
Enzyme Inhibition
Compound A has demonstrated potential as an enzyme inhibitor. Studies have indicated its ability to inhibit various enzymes involved in metabolic pathways, which could have implications for treating diseases such as cancer and diabetes.
Receptor Binding
The compound's structural features allow it to bind effectively to specific receptors, potentially modulating signal transduction pathways. This activity suggests its utility in pharmacological applications.
Research Findings
Recent studies have investigated the biological activity of Compound A through various assays:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | MTT Assay on MCF-7 Cell Line | Significant anticancer activity observed, comparable to standard chemotherapeutics. |
| Study 2 | Enzyme Inhibition Assay | Inhibition of key metabolic enzymes was noted, indicating potential therapeutic applications. |
| Study 3 | Receptor Binding Studies | Confirmed binding affinity for specific receptors involved in metabolic regulation. |
Enzyme Interaction
Another investigation focused on the interaction of Compound A with enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. The compound showed promising inhibitory effects, supporting its potential as a scaffold for drug development targeting these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
